![molecular formula C17H13NO2S2 B12558312 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol CAS No. 143231-99-6](/img/structure/B12558312.png)
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol is a complex organic compound characterized by the presence of both phenol and pyridine rings, connected through sulfur atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant to various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Known for its antiproliferative activity and potential use in cancer therapy.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: A class of compounds with diverse biological activities.
Uniqueness
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
143231-99-6 |
|---|---|
分子式 |
C17H13NO2S2 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
4-[6-(4-hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol |
InChI |
InChI=1S/C17H13NO2S2/c19-12-4-8-14(9-5-12)21-16-2-1-3-17(18-16)22-15-10-6-13(20)7-11-15/h1-11,19-20H |
InChI 键 |
ISXLZXXPHRDXLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)SC2=CC=C(C=C2)O)SC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
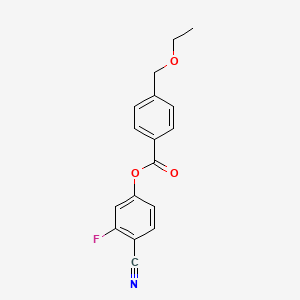
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)
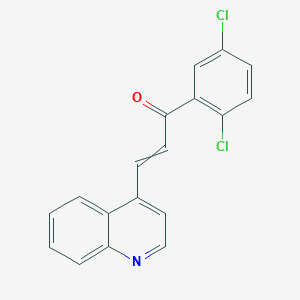
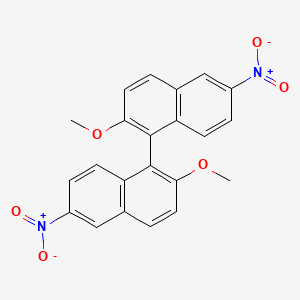
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)
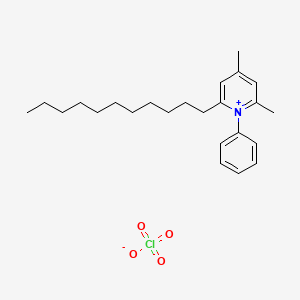
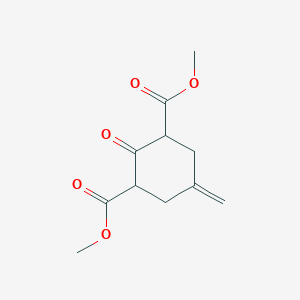
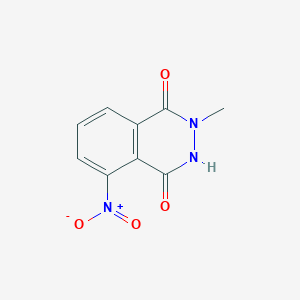
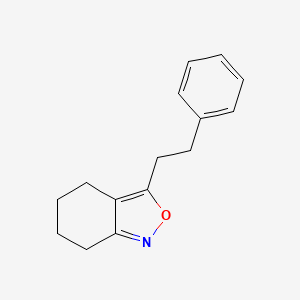
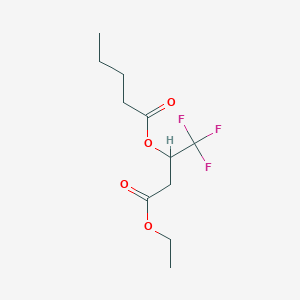
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
